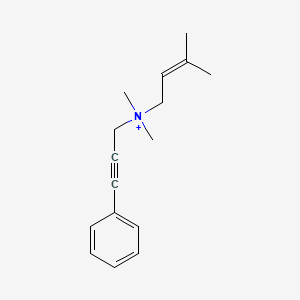![molecular formula C27H27N3O4S B11618743 N-(4-Methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11618743.png)
N-(4-Methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMA , belongs to the class of substituted phenethylamines. Its chemical formula is C₁₉H₂₀N₂O₃S . Let’s break down its structure:
PMA features a phenethylamine backbone with a methoxy group (OCH₃) at the para position of the phenyl ring. The compound exhibits interesting pharmacological properties, making it relevant for scientific investigation.
Preparation Methods
Synthetic Routes::
Reductive Amination:
- While PMA is not industrially produced on a large scale, research laboratories synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: PMA can undergo oxidative transformations, leading to the formation of various metabolites.
Reduction: Reduction of the imine group can regenerate the parent amine.
Substitution: PMA may participate in nucleophilic substitution reactions.
- Reduction of the imine yields the primary amine form of PMA.
Scientific Research Applications
PMA finds applications in several fields:
Chemistry: Used as a model compound for studying reductive amination reactions.
Biology: Investigated for its interactions with serotonin receptors.
Medicine: PMA’s pharmacological effects are similar to those of other phenethylamines, affecting mood and perception.
Industry: Limited industrial applications due to its psychoactive properties.
Mechanism of Action
- PMA primarily acts as a serotonin receptor agonist , affecting serotoninergic pathways.
- It may lead to altered mood, perception, and hallucinogenic effects.
Comparison with Similar Compounds
- PMA shares structural similarities with other phenethylamines, such as MDMA (ecstasy) and amphetamine .
- Its uniqueness lies in the methoxy substitution pattern and its distinct pharmacological profile.
Properties
Molecular Formula |
C27H27N3O4S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H27N3O4S/c1-33-22-12-8-19(9-13-22)16-17-29-24(18-25(31)28-20-10-14-23(34-2)15-11-20)26(32)30(27(29)35)21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,28,31) |
InChI Key |
TXPNKHPJVNIROM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618675.png)
![N'-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11618682.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11618686.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B11618688.png)
![2-(4-Chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618707.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11618716.png)
methanone](/img/structure/B11618720.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618727.png)
![ethyl (3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11618730.png)
![6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618738.png)
![N'-(cyclopentylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11618742.png)
![methyl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11618746.png)
![ethyl 9-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11618749.png)
